

# Application Notes and Protocols: E804 Migration Assay for Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Indirubin Derivative E804 |           |
| Cat. No.:            | B10772170                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Endothelial cell migration is a key step in angiogenesis. The **indirubin derivative E804** has been identified as a potent inhibitor of angiogenesis.[1][2][3][4][5] E804 exerts its anti-angiogenic effects by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase activity, a primary mediator of VEGF-induced signaling in endothelial cells. [2][4] This document provides a detailed protocol for assessing the inhibitory effect of E804 on endothelial cell migration using the transwell migration assay, also known as the Boyden chamber assay.[6][7][8]

## **Principle of the Assay**

The transwell migration assay measures the chemotactic response of endothelial cells to a chemoattractant, such as Vascular Endothelial Growth Factor (VEGF), across a porous membrane.[6][7][8] Endothelial cells are seeded in the upper chamber of the transwell insert, and a medium containing a chemoattractant is placed in the lower chamber. The cells migrate through the pores of the membrane towards the chemoattractant. The inhibitory effect of a compound like E804 is quantified by measuring the reduction in the number of migrated cells in the presence of the compound compared to a vehicle control.



**Key Reagents and Materials** 

| Reagent/Material                                   | Supplier (Example)       | Catalog Number (Example) |
|----------------------------------------------------|--------------------------|--------------------------|
| Human Umbilical Vein<br>Endothelial Cells (HUVECs) | Lonza                    | C2519A                   |
| Endothelial Cell Growth<br>Medium-2 (EGM-2)        | Lonza                    | CC-3162                  |
| Fetal Bovine Serum (FBS)                           | Gibco                    | 26140079                 |
| Recombinant Human VEGF-<br>A165                    | PeproTech                | 100-20                   |
| Indirubin Derivative E804                          | Synthesized/Custom       | N/A                      |
| Transwell Permeable Supports (8.0 μm pore size)    | Corning                  | 3422                     |
| 24-well plates                                     | Corning                  | 3524                     |
| Calcein AM                                         | Thermo Fisher Scientific | C3100MP                  |
| Dimethyl Sulfoxide (DMSO)                          | Sigma-Aldrich            | D2650                    |
| Phosphate-Buffered Saline (PBS)                    | Gibco                    | 10010023                 |
| Trypsin-EDTA (0.25%)                               | Gibco                    | 25200056                 |

# Experimental Protocol Cell Culture and Preparation

- Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium in a humidified incubator at 37°C with 5% CO2.
- Passage the cells when they reach 70-90% confluency. For the migration assay, use HUVECs between passages 3 and 7.
- The day before the assay, seed HUVECs in T-75 flasks to ensure they are in the logarithmic growth phase on the day of the experiment.



- On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA.
- Resuspend the cells in serum-free endothelial basal medium (EBM-2) and perform a cell
  count.
- Centrifuge the cell suspension and resuspend the pellet in serum-free EBM-2 to a final concentration of 1 x 10<sup>6</sup> cells/mL.

## **Transwell Migration Assay**

- Prepare the chemoattractant solution by adding recombinant human VEGF to serum-free EBM-2 to a final concentration of 20 ng/mL.
- Add 600  $\mu$ L of the chemoattractant solution to the lower chambers of a 24-well plate. For the negative control, add 600  $\mu$ L of serum-free EBM-2 without VEGF.
- Carefully place the transwell inserts (8.0 µm pore size) into each well, avoiding air bubbles.
- Prepare the cell suspension with the test compound. In serum-free EBM-2, prepare different concentrations of E804 (e.g., 0.1, 1, 10  $\mu$ M). Include a vehicle control (DMSO) at the same final concentration as the E804 dilutions.
- Add the HUVEC suspension to the E804/vehicle solutions to achieve a final cell density of 1
  x 10^5 cells per insert.
- Add 100 μL of the cell suspension containing the appropriate E804 concentration or vehicle to the upper chamber of each transwell insert.
- Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours. The optimal incubation time
  may vary depending on the cell line and should be determined empirically.

## **Quantification of Migrated Cells**

- After incubation, carefully remove the transwell inserts from the wells.
- Remove the non-migrated cells from the upper surface of the membrane by gently swabbing with a cotton-tipped applicator.



- Fix the migrated cells on the lower surface of the membrane by incubating the inserts in 4% paraformaldehyde for 10 minutes.
- Wash the inserts with PBS.
- Stain the migrated cells with a suitable stain, such as 0.1% Crystal Violet in 20% methanol for 20 minutes, or a fluorescent dye like Calcein AM.
- After staining, wash the inserts again with PBS to remove excess stain.
- Allow the inserts to air dry completely.
- Visualize and count the migrated cells under a microscope. For each insert, count the cells in at least five random fields of view and calculate the average number of migrated cells per field.
- Alternatively, for fluorescently labeled cells, the fluorescence can be quantified using a plate reader.

### **Data Presentation**

The inhibitory effect of E804 on endothelial cell migration can be presented as the percentage of migration inhibition compared to the vehicle control.

Table 1: Effect of E804 on VEGF-Induced HUVEC Migration



| Treatment Group                  | Concentration (μΜ) | Average Migrated<br>Cells per Field (±<br>SD) | % Migration<br>Inhibition |
|----------------------------------|--------------------|-----------------------------------------------|---------------------------|
| Negative Control (No<br>VEGF)    | -                  | 15 (± 4)                                      | N/A                       |
| Vehicle Control<br>(VEGF + DMSO) | -                  | 150 (± 12)                                    | 0%                        |
| E804                             | 0.1                | 115 (± 9)                                     | 23.3%                     |
| E804                             | 1.0                | 62 (± 7)                                      | 58.7%                     |
| E804                             | 10.0               | 25 (± 5)                                      | 83.3%                     |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

## Visualization of Workflows and Signaling Pathways Experimental Workflow





Click to download full resolution via product page

Caption: Workflow for the E804 endothelial cell migration assay.



## **VEGF-VEGFR2** Signaling Pathway and Inhibition by E804





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indirubin derivative E804 inhibits angiogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An indirubin derivative, E804, exhibits potent angiosuppressive activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indirubin derivative E804 inhibits angiogenesis | springermedicine.com
   [springermedicine.com]
- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 6. VEGF-A165 -Induced Endothelial Cells Chemotactic Migration and Invasion Assays |
   Springer Nature Experiments [experiments.springernature.com]
- 7. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 8. Transwell Migration Assay | Thermo Fisher Scientific KR [thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols: E804 Migration Assay for Endothelial Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10772170#e804-migration-assay-protocol-for-endothelial-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com